molecular formula C13H8N4O3S2 B14875631 N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B14875631
M. Wt: 332.4 g/mol
InChI Key: NFTCSDWZMOHWGN-UHFFFAOYSA-N
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Description

N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-amino-5-thiophenecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated equipment for mixing, heating, and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products Formed

    Reduction of Nitro Group: Formation of N-(5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide.

    Halogenation: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential use as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or binding to receptors involved in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

    Thiazolecarboxamide Derivatives: Compounds with similar structural features and potential biological activities.

Properties

Molecular Formula

C13H8N4O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H8N4O3S2/c18-11(10-5-2-6-21-10)14-13-16-15-12(22-13)8-3-1-4-9(7-8)17(19)20/h1-7H,(H,14,16,18)

InChI Key

NFTCSDWZMOHWGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC=CS3

Origin of Product

United States

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